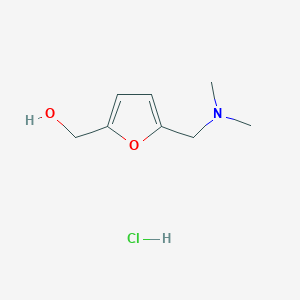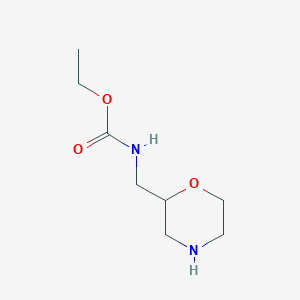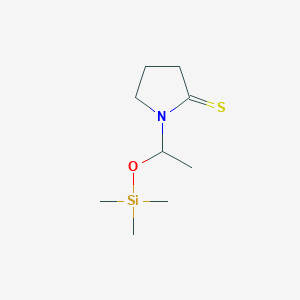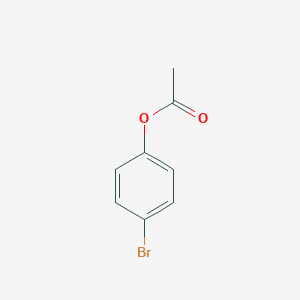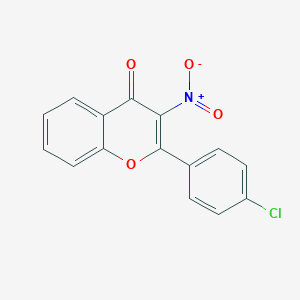
2-(4-Chlorophenyl)-3-nitrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-nitrochromen-4-one, also known as Nitrochrome, is a chemical compound that belongs to the class of chromone derivatives. It is a yellow crystalline powder that is sparingly soluble in water. Nitrochrome has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-nitrochromen-4-one has been found to have several potential applications in scientific research. One of the main areas of research is in the field of medicinal chemistry. 2-(4-Chlorophenyl)-3-nitrochromen-4-one has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 2-(4-Chlorophenyl)-3-nitrochromen-4-one has also been studied for its potential use as an antiviral agent.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-nitrochromen-4-one is not fully understood. However, it is believed to act through several pathways. 2-(4-Chlorophenyl)-3-nitrochromen-4-one has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-Chlorophenyl)-3-nitrochromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(4-Chlorophenyl)-3-nitrochromen-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(4-Chlorophenyl)-3-nitrochromen-4-one has also been found to increase the levels of antioxidants such as glutathione and superoxide dismutase (SOD). In addition, 2-(4-Chlorophenyl)-3-nitrochromen-4-one has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Chlorophenyl)-3-nitrochromen-4-one in lab experiments is its potential as a versatile tool for studying various biological processes. 2-(4-Chlorophenyl)-3-nitrochromen-4-one has been shown to have several potential applications in medicinal chemistry, agriculture, and material science. However, one of the limitations of using 2-(4-Chlorophenyl)-3-nitrochromen-4-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Chlorophenyl)-3-nitrochromen-4-one. One area of research is in the development of new anti-inflammatory and anticancer drugs based on 2-(4-Chlorophenyl)-3-nitrochromen-4-one. Another area of research is in the use of 2-(4-Chlorophenyl)-3-nitrochromen-4-one as a tool for studying various biological processes. Additionally, research on the synthesis and modification of 2-(4-Chlorophenyl)-3-nitrochromen-4-one could lead to the development of new materials with unique properties.
Métodos De Síntesis
2-(4-Chlorophenyl)-3-nitrochromen-4-one can be synthesized through several methods. One of the most common methods involves the reaction of 4-chlorophenacyl bromide with 3-nitrosalicylic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization.
Propiedades
Número CAS |
143468-16-0 |
|---|---|
Nombre del producto |
2-(4-Chlorophenyl)-3-nitrochromen-4-one |
Fórmula molecular |
C15H8ClNO4 |
Peso molecular |
301.68 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15-13(17(19)20)14(18)11-3-1-2-4-12(11)21-15/h1-8H |
Clave InChI |
JZNPBEJSVAJBFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Sinónimos |
4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-3-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




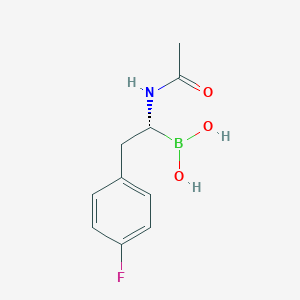
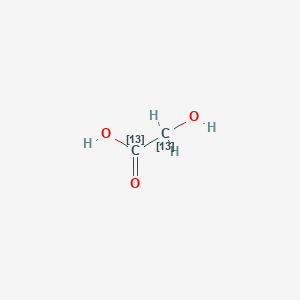




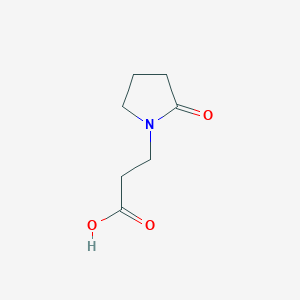

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
